2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS/c30-24(28-15-3-6-19-5-1-2-7-22(19)28)17-31-23-13-12-21(26-27-23)18-8-10-20(11-9-18)29-16-4-14-25-29/h1-2,4-5,7-14,16H,3,6,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILQIMHVOWDSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and an α,β-unsaturated ketone, the pyrazole ring can be synthesized through a cyclization reaction.
Attachment of the Phenyl Group: The pyrazole ring is then functionalized with a phenyl group via a Suzuki coupling reaction.
Synthesis of the Pyridazine Ring: The phenyl-pyrazole intermediate is reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Thioether Formation: The pyridazine derivative is then subjected to a nucleophilic substitution reaction with a thiol to introduce the thioether linkage.
Quinoline Derivative Synthesis: The final step involves the reaction of the thioether intermediate with a quinoline derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and quinoline moieties.
Reduction: Reduction reactions may target the pyridazine and quinoline rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized heterocycles.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its diverse functional groups allow for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyridazine rings may bind to active sites, while the thioether and quinoline moieties could enhance binding affinity and specificity. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s pyridazine-thioether-pyrazole scaffold differentiates it from similar heterocyclic systems. Key comparisons include:
Key Observations :
- Pyrazole Integration: The target compound and 7b both incorporate pyrazole rings, which are known to enhance binding affinity in kinase inhibitors .
- Thioether vs. Thiophene : The thioether linkage in the target may improve oxidative stability compared to the thiophene rings in 7b and 10.
- Dihydroquinoline vs.
Key Trends :
- Piperidine catalysis (used for 10) is effective for cyclization reactions in polar solvents like DMF/EtOH.
- High yields (70–80%) in suggest robust synthetic routes for pyrazole-containing systems, which could be applicable to the target.
Spectroscopic and Analytical Data
However, trends from analogs are informative:
Insights :
- The ethanone carbonyl in the target is expected to absorb near 1700–1750 cm⁻¹, similar to 7b’s methanone (1720 cm⁻¹).
- Aromatic protons in the pyridazine and quinoline moieties would likely resonate at δ 6–8, overlapping with signals in 7b and 10.
Biological Activity
The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.
Chemical Structure and Properties
This compound features a unique structure that combines several pharmacophoric elements, including:
- A pyrazole ring, known for its diverse biological activities.
- A pyridazine moiety, which can enhance binding affinity to biological targets.
- A quinoline derivative that is often associated with antimalarial and anticancer properties.
The molecular formula of this compound is with a molecular weight of approximately 423.51 g/mol. Its synthesis involves multi-step organic reactions, typically starting from simpler pyrazole and pyridazine derivatives.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and pyridazine groups exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising activity against various cancer cell lines through mechanisms such as:
- Inhibition of BCR-ABL kinase , a critical enzyme in certain leukemias .
- Induction of apoptosis in cancer cells via modulation of signaling pathways .
Antimicrobial Properties
Compounds with similar structural motifs have been evaluated for antimicrobial activity. The presence of the thioether linkage in the target compound may enhance its interaction with bacterial membranes, potentially leading to increased efficacy against resistant strains.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding phosphodiesterase (PDE) inhibition. PDE inhibitors are crucial in treating cardiovascular diseases and other conditions by enhancing cyclic nucleotide levels .
Summary of Biological Activities
| Activity Type | Test Methodology | Results | Reference |
|---|---|---|---|
| Anticancer | Cell viability assays | IC50 values < 10 µM | |
| Antimicrobial | Zone of inhibition tests | Effective against E. coli | |
| Enzyme Inhibition | PDE assay | IC50 = 0.24 µM |
Case Studies
- Study on Anticancer Activity : A derivative structurally related to the target compound was evaluated against leukemia cell lines, showing a strong inhibitory effect on BCR-ABL kinase, leading to reduced cell proliferation and enhanced apoptosis .
- PDE Inhibition Study : Another study assessed the PDE inhibitory effects of pyrazole derivatives and found that certain compounds exhibited potent inhibition, suggesting potential for cardiovascular applications .
Q & A
Q. What are the established synthetic routes for 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes:
- Reflux condensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–12 hours) is a common method for pyrazole/pyridazine intermediates .
- Thioether linkage formation (e.g., via nucleophilic substitution of pyridazine-thiols with activated carbonyl groups) is critical for the final step .
- Purification:
Q. Which spectroscopic and computational methods are most reliable for structural characterization?
Methodological Answer:
- Experimental Techniques:
- Computational Tools:
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer:
- In Vitro Assays:
- Screen for kinase inhibition (e.g., EGFR, VEGFR) using ATP-competitive ELISA kits.
- Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HepG2) .
- Positive Controls:
- Compare activity to structurally related pyridazine-thioether compounds with known IC₅₀ values .
Q. What solvent systems are compatible with this compound for stability studies?
Methodological Answer:
Q. How can researchers validate the reproducibility of synthetic protocols?
Methodological Answer:
- Key Parameters:
- Strict stoichiometric control (e.g., 1:1 molar ratio of hydrazine to ketone intermediates) .
- Reflux time optimization (4–12 hours) to minimize side reactions .
- Interlab Validation:
- Share detailed NMR (¹H/¹³C) and HPLC chromatograms for cross-lab comparisons .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Root Causes:
- Variability in cell line passage numbers or assay conditions (e.g., serum-free vs. serum-containing media) .
- Impurities in synthetic batches (e.g., regioisomers from pyrazole cyclization) .
- Mitigation Strategies:
Q. What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Process Optimization:
- Replace ethanol with PEG-400 as a green solvent for higher reflux efficiency .
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 4 hours) .
- Catalysis:
- Introduce Pd/C or zeolites to enhance cyclization efficiency in pyridazine formation .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Q. What are the limitations of current experimental designs in pollution or degradation studies?
Methodological Answer:
- Identified Gaps:
- Organic degradation during prolonged storage (e.g., 9-hour assays) alters metabolite profiles .
- Limited wastewater matrix complexity in lab settings vs. real-world samples .
- Solutions:
- Stabilize samples with continuous cooling (4°C) and antioxidants (e.g., ascorbic acid) .
Q. How can crystallography data resolve ambiguities in regiochemical outcomes?
Methodological Answer:
- Techniques:
- Single-crystal X-ray diffraction (SC-XRD) to confirm pyridazine-thioether connectivity .
- Compare experimental vs. computed (DFT) bond lengths/angles for validation .
- Case Study:
- SC-XRD of analogous compounds revealed unexpected tautomerism in pyrazole rings, impacting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
